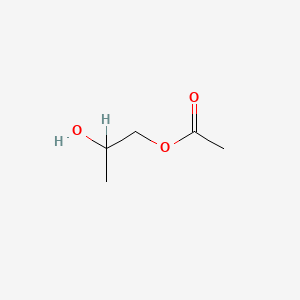

Acétate de 2-hydroxypropyle

Vue d'ensemble

Description

1,2-Propanediol, 1-acetate is a useful research compound. Its molecular formula is C5H10O3 and its molecular weight is 118.13 g/mol. The purity is usually 95%.

The exact mass of the compound 1,2-Propanediol, 1-acetate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 87502. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1,2-Propanediol, 1-acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2-Propanediol, 1-acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Modification de la Cellulose

L'acétate de 2-hydroxypropyle est utilisé dans la modification de la cellulose. Il est utilisé pour produire de la cellulose 3-allyloxy-2-hydroxypropyle (AHP-celluloses), qui ont un degré de substitution (DS) allant de 0,32 à 0,67 . Cette cellulose modifiée présente un contrôle amélioré et de meilleures qualités physiques, ouvrant de nouvelles possibilités pour des techniques durables .

Production de Polymères

Le composé joue un rôle important dans la production de polymères synthétiques. Les progrès de la production de polymères permettent un contrôle plus précis, permettant de créer des celluloses fonctionnelles .

Traitement Vert de la Cellulose

L'this compound est impliqué dans le traitement vert de la cellulose, la substance renouvelable la plus abondante dans la nature. Le développement du traitement vert de la cellulose est crucial pour la durabilité et la préservation de l'environnement .

Inhibition de la Précipitation dans la Distribution des Médicaments

Dans le domaine de la distribution des médicaments, l'this compound est utilisé dans la formulation de l'acétate succinate de méthylcellulose d'hydroxypropyle (HPMCAS), qui est efficace pour inhiber la précipitation .

Amélioration de la Solubilité des Médicaments Insolubles

Le HPMCAS, qui contient de l'this compound, est de nature amphiphile. La région hydrophobe du polymère interagit avec le composé médicamenteux insoluble, tandis que dans un environnement aqueux, la partie hydrophile permet à ces structures de rester sous forme de colloïdes stables .

Utilisation dans les Batteries Flexibles

L'this compound est utilisé dans la production de batteries flexibles Zn-air. La membrane polyélectrolyte solide alcaline ajoutée de QMCC, qui comprend de l'this compound, améliore la conductivité et la résistance à la traction de ces batteries .

Mécanisme D'action

Target of Action

This compound is a derivative of acetic acid and propylene glycol, and it may interact with biological systems in a manner similar to these parent compounds .

Mode of Action

It’s been associated with causing dermatitis as well as hives in humans .

Biochemical Pathways

It’s worth noting that propylene glycol, a related compound, is metabolized in the body into pyruvic acid, acetic acid, and lactic acid, which are all part of the citric acid cycle, a key metabolic pathway .

Pharmacokinetics

Related compounds such as propylene glycol are rapidly absorbed when ingested, widely distributed in the body, metabolized in the liver, and excreted in the urine .

Result of Action

Related compounds such as propylene glycol can cause skin irritation and have been associated with allergic reactions .

Action Environment

The action, efficacy, and stability of 2-hydroxypropyl acetate can be influenced by various environmental factors. For instance, temperature and pH may affect its stability, while factors such as the presence of other substances can influence its action and efficacy .

Analyse Biochimique

Cellular Effects

1,2-Propanediol, 1-acetate has notable effects on various types of cells and cellular processes. In microbial cells, it influences cell function by modulating metabolic pathways and energy production. The compound can affect cell signaling pathways, leading to changes in gene expression and cellular metabolism. For instance, in Escherichia coli , the presence of 1,2-propanediol, 1-acetate can enhance the production of reduced chemicals under microaerobic conditions, thereby impacting the overall metabolic flux .

Molecular Mechanism

The molecular mechanism of 1,2-Propanediol, 1-acetate involves its interactions with specific biomolecules. The compound binds to alcohol dehydrogenase , facilitating the oxidation process. This interaction leads to the production of acetaldehyde and propylene glycol, which are further metabolized in the cell. Additionally, 1,2-Propanediol, 1-acetate can inhibit certain enzymes, such as acetyl-CoA synthetase , thereby affecting the acetylation process and altering metabolic pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,2-Propanediol, 1-acetate can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 1,2-Propanediol, 1-acetate is relatively stable under controlled conditions, but it can degrade over time, leading to changes in its biochemical properties. Long-term exposure to 1,2-Propanediol, 1-acetate can result in alterations in cellular function, including changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 1,2-Propanediol, 1-acetate vary with different dosages in animal models. At low doses, the compound can enhance metabolic activity and energy production. At high doses, it may exhibit toxic or adverse effects, such as inhibition of enzyme activity and disruption of cellular processes. Threshold effects have been observed, indicating that there is a specific dosage range within which 1,2-Propanediol, 1-acetate exerts its beneficial effects without causing toxicity .

Metabolic Pathways

1,2-Propanediol, 1-acetate is involved in several metabolic pathways, including the glycolytic pathway and the tricarboxylic acid (TCA) cycle. The compound interacts with enzymes such as alcohol dehydrogenase and acetyltransferases , facilitating the conversion of 1,2-propanediol to its acetate form. These interactions are crucial for maintaining metabolic flux and regulating metabolite levels in the cell .

Transport and Distribution

The transport and distribution of 1,2-Propanediol, 1-acetate within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via facilitated diffusion or active transport mechanisms. Once inside the cell, 1,2-Propanediol, 1-acetate can localize to specific compartments, such as the cytoplasm or mitochondria, where it exerts its biochemical effects .

Subcellular Localization

1,2-Propanediol, 1-acetate exhibits specific subcellular localization patterns, which are essential for its activity and function. The compound can be targeted to specific organelles, such as the mitochondria, through post-translational modifications or targeting signals. This localization is crucial for its role in metabolic pathways and its interactions with enzymes and other biomolecules .

Propriétés

IUPAC Name |

2-hydroxypropyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O3/c1-4(6)3-8-5(2)7/h4,6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPPFYBPQAPISCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90892234 | |

| Record name | 2-Hydroxypropyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90892234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

627-69-0, 1331-12-0 | |

| Record name | 1,2-Propanediol, 1-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=627-69-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Acetoxy-2-propanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000627690 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Propanediol, monoacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001331120 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propylene glycol 1-acetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35664 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Propanediol, 1-acetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Hydroxypropyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90892234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-Propanediol, 1-acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.191 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-ACETOXY-2-PROPANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/359T9N1SED | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

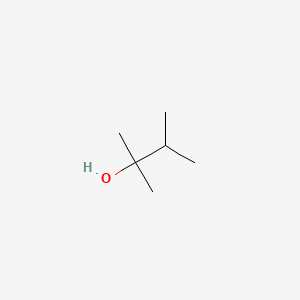

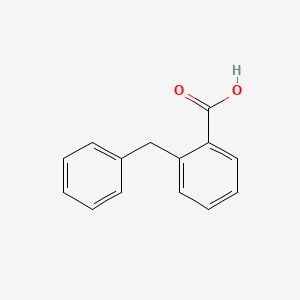

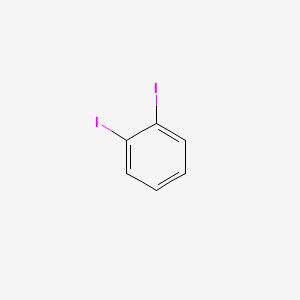

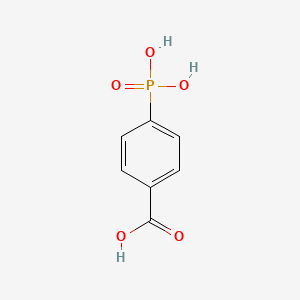

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.